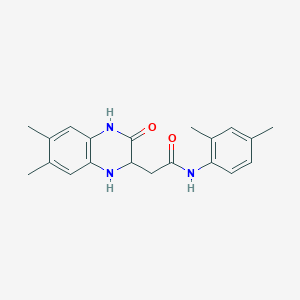

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2,4-dimethylphenyl)acetamide

Description

The compound 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2,4-dimethylphenyl)acetamide features a tetrahydroquinoxaline core substituted with two methyl groups at positions 6 and 7, and a 3-oxo moiety. The acetamide side chain is linked to a 2,4-dimethylphenyl group. Its molecular formula is C₂₀H₂₃N₃O₂ (calculated), with a molecular weight of 337.42 g/mol .

Properties

IUPAC Name |

2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(2,4-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-11-5-6-15(14(4)7-11)22-19(24)10-18-20(25)23-17-9-13(3)12(2)8-16(17)21-18/h5-9,18,21H,10H2,1-4H3,(H,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFEZCNKEDGHPIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CC2C(=O)NC3=C(N2)C=C(C(=C3)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Core Heterocycle Variations

- Tetrahydroquinoxaline vs. Quinoxaline: The compound N-(2,3-diphenylquinoxalin-6-yl)acetamide () has a fully aromatic quinoxaline ring with diphenyl substituents.

- Morpholine Derivatives: Compounds like 2-(4-acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide () replace the tetrahydroquinoxaline with a morpholine ring. The oxygen atom in morpholine may improve water solubility compared to the nitrogen-rich quinoxaline core, altering pharmacokinetics .

2.2. Substituent Modifications on the Phenyl Group

- Positional Isomerism: The analog 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-methylphenyl)acetamide () differs only in the phenyl substituent (4-methyl vs. 2,4-dimethyl). The additional methyl group in the target compound increases molecular weight by 14.02 g/mol (C₁₉H₂₁N₃O₂ → C₂₀H₂₃N₃O₂) and may enhance lipophilicity (logP) .

- Alkoxy vs. Alkyl Substituents: The compound 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-propoxyphenyl)acetamide () substitutes the 2,4-dimethylphenyl with a 2-propoxyphenyl group.

2.3. Functional Group Replacements

- Amide vs. Amino Groups: 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide () replaces the tetrahydroquinoxaline with a diethylamino group. This substitution eliminates the heterocyclic system, reducing molecular complexity and weight (C₁₄H₂₂N₂O, 234.33 g/mol) while altering electronic properties .

Chloroacetamide Herbicides :

Compounds like alachlor () feature chloro substituents and methoxymethyl groups. These modifications are critical for herbicidal activity, highlighting how substituent electronegativity and steric effects dictate agrochemical utility .

Structural and Property Comparison Table

Key Observations

- Structural Flexibility: Minor changes, such as methyl group position (2,4- vs. 4-methylphenyl), significantly alter molecular weight and lipophilicity .

- Heterocyclic Impact: The tetrahydroquinoxaline core provides a balance of solubility and rigidity compared to fully aromatic (quinoxaline) or oxygenated (morpholine) systems .

- Functional Group Relevance : Chloro and alkoxy substituents are critical in agrochemicals (e.g., alachlor), while amide linkages may favor medicinal applications .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2,4-dimethylphenyl)acetamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis involves multi-step organic reactions, including:

- Amide bond formation : Coupling tetrahydroquinoxaline derivatives with substituted phenylacetamide precursors using activating agents like EDCI/HOBt in anhydrous DCM .

- Oxo-group introduction : Oxidation of intermediates with reagents like KMnO₄ or H₂O₂ under controlled pH (6–7) and temperature (40–60°C) .

- Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) and recrystallization (e.g., ethyl acetate/hexane) to achieve ≥95% purity .

- Optimization : Reaction yields improve with solvent polarity adjustments (e.g., DMF for polar intermediates) and catalyst screening (e.g., Pd/C for hydrogenation steps) .

Q. Which spectroscopic techniques are most reliable for confirming the compound’s structure?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify substituent environments (e.g., aromatic protons at δ 7.1–7.4 ppm, methyl groups at δ 1.2–1.5 ppm) .

- Mass Spectrometry (MS) : ESI/APCI(+) confirms molecular weight (e.g., [M+H]⁺ at m/z 347) and fragmentation patterns .

- X-ray Crystallography : Resolves spatial arrangements (e.g., bond angles like N1—C7—C8 = 115.7°) for absolute configuration validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. antitumor effects) across studies?

- Methodological Answer :

- Assay standardization : Compare cytotoxicity protocols (e.g., MTT vs. resazurin assays) and cell lines (e.g., HeLa vs. MCF-7) .

- Structural analogs analysis : Use SAR tables to identify substituent-specific effects. For example, fluorophenyl groups enhance antitumor activity, while methoxy groups favor antimicrobial effects .

- Dose-response curves : Re-evaluate IC₅₀ values under standardized conditions (pH 7.4, 37°C) to isolate compound-specific effects .

Q. What strategies are effective for improving the compound’s bioavailability in preclinical models?

- Methodological Answer :

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility .

- Nanocarrier systems : Encapsulate in liposomes or PLGA nanoparticles to bypass first-pass metabolism .

- Metabolic stability assays : Use liver microsomes (human/rat) to identify cytochrome P450 degradation hotspots and modify labile sites .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to predict binding affinities to receptors (e.g., EGFR or COX-2). Focus on hydrogen-bond interactions with key residues (e.g., Lys123 in EGFR) .

- MD simulations : Analyze ligand-receptor complex stability over 100 ns trajectories (GROMACS) to prioritize derivatives with low RMSD values .

- ADMET prediction : Employ SwissADME to filter candidates with optimal LogP (2–3) and low hepatotoxicity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 58% vs. 75%) for the same step?

- Methodological Answer :

- Parameter audit : Compare solvent purity (HPLC-grade vs. technical), catalyst loadings (e.g., 5 mol% vs. 10 mol% Pd/C), and inert atmosphere rigor (N₂ vs. Ar) .

- Byproduct profiling : Use LC-MS to identify side reactions (e.g., over-oxidation or dimerization) under varying conditions .

Experimental Design Considerations

Q. What controls are essential for validating the compound’s mechanism of action in kinase inhibition assays?

- Methodological Answer :

- Positive controls : Include staurosporine (pan-kinase inhibitor) to benchmark IC₅₀ values .

- Negative controls : Use vehicle (DMSO <0.1%) and kinase-dead mutant proteins to rule out nonspecific binding .

- Orthogonal assays : Combine enzymatic (e.g., ADP-Glo™) and cellular (e.g., phospho-antibody Western blot) readouts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.